N-methyl-N-(2-methylsulfonylcyclohexyl)bicyclo[4.1.0]heptane-7-carboxamide
Description
N-methyl-N-(2-methylsulfonylcyclohexyl)bicyclo[410]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-methyl-N-(2-methylsulfonylcyclohexyl)bicyclo[4.1.0]heptane-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3S/c1-17(13-9-5-6-10-14(13)21(2,19)20)16(18)15-11-7-3-4-8-12(11)15/h11-15H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAHRRNBROHKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1S(=O)(=O)C)C(=O)C2C3C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-methylsulfonylcyclohexyl)bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps. One common method includes the formation of the bicyclo[4.1.0]heptane core through a [2+2] cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-methylsulfonylcyclohexyl)bicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-methyl-N-(2-methylsulfonylcyclohexyl)bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-methylsulfonylcyclohexyl)bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: A structurally similar compound with a simpler bicyclic core.
N-methyl-N-(2-methylsulfonylcyclohexyl)amine: Shares the N-methyl and 2-methylsulfonylcyclohexyl groups but lacks the bicyclo[4.1.0]heptane core.
Uniqueness
N-methyl-N-(2-methylsulfonylcyclohexyl)bicyclo[4.1.0]heptane-7-carboxamide is unique due to its combination of a bicyclic core with functional groups that confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
